氟吡唑磷

描述

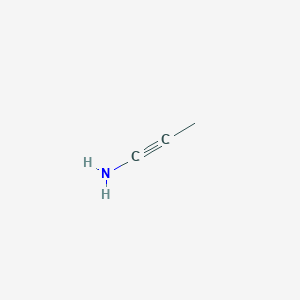

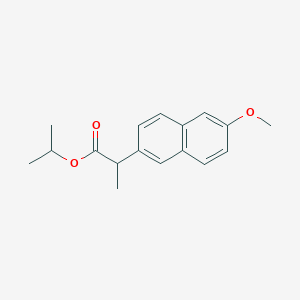

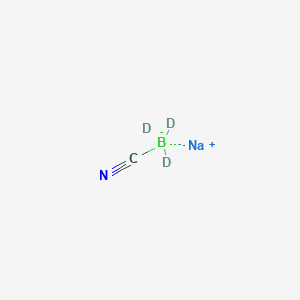

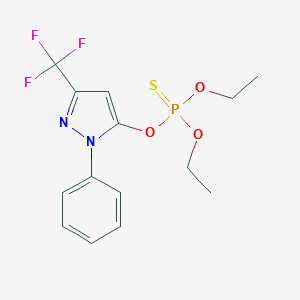

Flupyrazofos is a compound with the molecular formula C14H16F3N2O3PS . It is a new type of pyrazole organophosphorus insecticide, which has a high activity against the diamond-back moth (Plutella xylostella) .

Molecular Structure Analysis

The molecular structure of Flupyrazofos consists of a pyrazole ring attached to a phenyl group and a trifluoromethyl group. It also contains a phosphorothioate group attached to two ethoxy groups . The exact mass of Flupyrazofos is 380.05713503 g/mol .Physical And Chemical Properties Analysis

Flupyrazofos has a molecular weight of 380.32 g/mol. It has a complexity of 440 and a topological polar surface area of 77.6 Ų. It has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 7 rotatable bonds . The water solubility of Flupyrazofos is 0.8 mg/L .科学研究应用

1. Insecticide for Diamond Back Moth Control Flupyrazofos is an organophosphorus insecticide with a pyrazole moiety. It was developed and commercialized by SUNGBO Chemical Company and the Korean Research Institute of Chemical Technology for effective control against the diamond back moth .

Inhibition of Acetylcholinesterase Activity

Flupyrazofos has been found to inhibit acetylcholinesterase activity. This study was conducted to determine the composition and quantity of impurities in technical grades and purified flupyrazofos using GLC/MSD .

Metabolism in Plutella Xylostella

The metabolites of flupyrazofos-oxon in 3rd instar larvae of Diamond Back Moth (DBM) were increased 10 times more at 4 hours than 1 hour after application .

In vitro Metabolism Study

An in vitro metabolism study was conducted to observe the role of enzymes and its kind responsible for tolerance in metabolism of flupyrazofos to Diamond backmoth (DBM), Plutella xylostella as a susceptible insect and Beet armyworm (BAW), Spodoptera exigua as a tolerance insect .

安全和危害

Flupyrazofos has been studied for its potential to induce developmental toxicity in rats. The results show that Flupyrazofos induces fetal growth retardation only at maternally toxic doses in rats and the no-observed-adverse-effect levels (NOAELs) of this agent are considered to be 5 mg/kg for both dams and fetuses .

作用机制

Flupyrazofos is a novel organophosphorus insecticide that has been developed and commercialized for effective control against pests such as the diamondback moth . This article will delve into the mechanism of action of Flupyrazofos, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Flupyrazofos is acetylcholinesterase (AChE) . AChE is a critical enzyme in the nervous system of insects, responsible for the breakdown of acetylcholine, a neurotransmitter. By inhibiting AChE, Flupyrazofos disrupts the normal functioning of the insect’s nervous system, leading to its death .

Mode of Action

Flupyrazofos interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, causing an accumulation of this neurotransmitter at the nerve synapses. The excess acetylcholine continuously stimulates the nerve cells, leading to paralysis and eventually death of the insect .

Biochemical Pathways

The principal route of metabolism of Flupyrazofos is by oxidative desulfuration to the oxon, which is then hydrolyzed, principally via base rather than esterase catalysis, to 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole . This metabolic pathway is crucial for the insecticidal activity of Flupyrazofos.

Result of Action

The result of Flupyrazofos action is the effective control of pests, particularly the diamondback moth . By inhibiting AChE, Flupyrazofos causes a disruption in the insect’s nervous system, leading to paralysis and death . This makes Flupyrazofos a potent tool in pest management strategies.

Action Environment

The efficacy and stability of Flupyrazofos can be influenced by various environmental factorsAdditionally, the presence of other substances, such as in a Pesticidal combination, can also influence the action of Flupyrazofos .

属性

IUPAC Name |

diethoxy-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N2O3PS/c1-3-20-23(24,21-4-2)22-13-10-12(14(15,16)17)18-19(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUKGAJJLZRHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058294 | |

| Record name | Flupyrazofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flupyrazofos | |

CAS RN |

122431-24-7 | |

| Record name | Flupyrazofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122431-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupyrazofos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122431247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupyrazofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Flupyrazofos functions as an acetylcholinesterase (AChE) inhibitor [, ]. AChE is an enzyme crucial for nerve impulse transmission in insects. By inhibiting AChE, flupyrazofos disrupts this transmission, leading to paralysis and eventually death of the insect.

A: Yes, studies have shown that resistant insects, such as the beet armyworm (Spodoptera exigua), exhibit significantly higher insensitivity to flupyrazofos compared to susceptible insects like the diamondback moth []. This suggests potential differences in AChE structure or detoxification mechanisms between species.

ANone: The molecular formula of flupyrazofos is C14H16F3N2O3PS, and its molecular weight is 396.35 g/mol.

A: Yes, Comparative Molecular Field Analysis (CoMFA) studies have been conducted on flupyrazofos and its derivatives []. These studies revealed that the trifluoro-methyl group and the thiophosphoryl group are crucial for its insecticidal activity.

A: CoMFA studies indicate that the trifluoro-methyl and thiophosphoryl groups are key structural features for flupyrazofos's activity []. Modifications to these groups could significantly impact its potency and selectivity.

A: Yes, Korean MRLs have been established for flupyrazofos based on good agricultural practice, acceptable daily intake (ADI), and other factors []. This ensures the safety of food products treated with the insecticide.

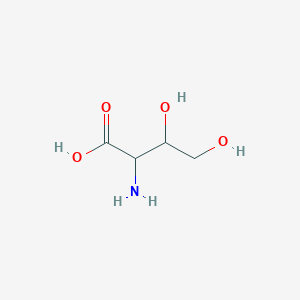

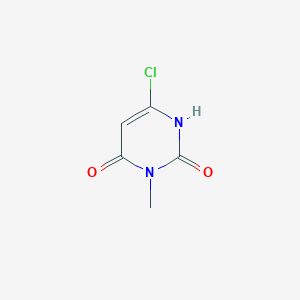

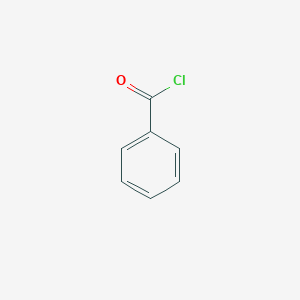

A: Studies have identified several metabolites of flupyrazofos, including 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP), PTMHP-sulfate, PTMHP-glucuronide, and flupyrazofos oxon [, , ]. These metabolites are formed through various metabolic pathways, including oxidation and conjugation reactions.

A: Flupyrazofos's insecticidal activity has been extensively studied both in vitro, using enzyme assays [, ], and in vivo, through studies on different insect species, including diamondback moth and beet armyworm [, , , , ]. These studies involve assessing mortality rates, penetration rates, and metabolic fate of the insecticide in the target insects.

A: Yes, studies have reported varying levels of resistance to flupyrazofos in diamondback moth populations from different geographical locations []. This highlights the potential for insects to develop resistance to this insecticide.

A: Researchers employ various analytical techniques to study flupyrazofos, including Gas Chromatography/Mass Spectrometry (GC/MS) [] and High-Performance Liquid Chromatography (HPLC) with UV detection [, ]. These methods allow for the identification and quantification of flupyrazofos and its metabolites in various matrices.

A: Flupyrazofos undergoes degradation in soil, primarily through aerobic metabolism [, ]. Identified degradation products include PTMHP, flupyrazofos oxon, and carbon dioxide [].

A: Under aerobic conditions, the half-life of flupyrazofos in loamy soil was determined to be 13.6 days []. This indicates a relatively moderate persistence in the environment.

A: Studies have shown that flupyrazofos is primarily degraded through aerobic soil metabolism, with a half-life of 13.6 days in loamy soil []. Its degradation products include PTMHP and flupyrazofos oxon [].

A: Flupyrazofos was developed as a new insecticide in Korea around the late 1980s to early 1990s []. Its insecticidal properties, particularly against the diamondback moth, were highlighted during this period [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。